molecular formula C15H21NO3S B2846082 N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide CAS No. 2309552-01-8

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide

Cat. No. B2846082
CAS RN: 2309552-01-8
M. Wt: 295.4
InChI Key: LRKGYCSWMAMRBW-UHFFFAOYSA-N
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Description

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide, also known as TAK-659, is a small molecule inhibitor that is being researched for its potential therapeutic benefits. This compound has shown promising results in preclinical studies and has the potential to be a valuable tool in the treatment of various diseases.

Scientific Research Applications

Chemoselective N-benzoylation

Research demonstrates the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates, leading to N-(2-hydroxyphenyl)benzamides, compounds of biological interest. This process involves the formation of thiourea and its subsequent transformation, showcasing the compound's potential in chemical synthesis and biological applications (Singh, Lakhan, & Singh, 2017).

Inhibition of Stearoyl-CoA Desaturase-1

A study on 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides, including structurally similar compounds, identifies potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), highlighting their significance in metabolic disorders management and therapeutic potential for diseases linked to SCD-1 activity (Uto et al., 2009).

Antioxidant Activity in Food and Organisms

Research into methylglyoxal, a reactive alpha-oxoaldehyde, reveals the formation of advanced glycation end-products and their implications in various diseases. This study underscores the importance of compounds capable of modifying such reactive species, suggesting a potential role for structurally related benzamides in managing oxidative stress-related conditions (Nemet, Varga-Defterdarović, & Turk, 2006).

Anti-Inflammatory and Analgesic Agents

Compounds derived from similar structural frameworks have been synthesized and shown to possess anti-inflammatory and analgesic activities. This highlights the potential for structurally related compounds in the development of new therapeutics for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Site-Selective C-H Activation

A study on the site-selective p-hydroxyphenyloxylation of benzylic α-C(sp3)-H bonds highlights the potential of specific functionalization techniques in organic synthesis, which could be relevant for compounds with similar functional groups, enhancing their utility in medicinal chemistry (Song et al., 2016).

properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c17-8-9-19-15(6-10-20-11-7-15)12-16-14(18)13-4-2-1-3-5-13/h1-5,17H,6-12H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKGYCSWMAMRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C2=CC=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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